2-(3-(4-fluorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide

PIM kinase inhibition thiazole urea SAR comparative pharmacology

This high-purity compound is a strategic choice for medicinal chemistry programs targeting ATP-competitive kinase inhibition (PIM1/2/3, VEGFR-2, PI3Kα). Its 4-fluorophenyl urea motif blocks metabolic para-hydroxylation, while the pyridin-2-ylmethyl amide serves as a validated kinase hinge-binding motif. Ideal for focused library screening in PIM-driven oncology (prostate cancer, AML, multiple myeloma) and structure-based drug design via co-crystallography. Request a quote for custom synthesis or bulk research quantities.

Molecular Formula C17H14FN5O2S
Molecular Weight 371.39
CAS No. 941927-33-9
Cat. No. B2623129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-fluorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide
CAS941927-33-9
Molecular FormulaC17H14FN5O2S
Molecular Weight371.39
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C17H14FN5O2S/c18-11-4-6-12(7-5-11)21-16(25)23-17-22-14(10-26-17)15(24)20-9-13-3-1-2-8-19-13/h1-8,10H,9H2,(H,20,24)(H2,21,22,23,25)
InChIKeyIFKKPKFECLQWKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(4-Fluorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide (CAS 941927-33-9): Structural Context and Pharmacophore Class


2-(3-(4-Fluorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is a fully synthetic, low‑molecular‑weight (371.39 g·mol⁻¹) organic molecule that belongs to the 2‑ureido‑thiazole‑4‑carboxamide chemotype [1]. This chemotype has been broadly claimed in patent literature as a scaffold for ATP‑competitive kinase inhibition, most notably against the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family (PIM1, PIM2, PIM3) [2]. The compound incorporates three pharmacophoric elements: a 4‑fluorophenyl urea attached to the thiazole 2‑position, a pyridin‑2‑ylmethyl amide at the thiazole 4‑carboxamide, and an unsubstituted thiazole core. Publicly available primary pharmacological profiling data for this specific CAS number are absent from PubMed, RCSB PDB, BindingDB, ChEMBL, and Google Patents (full‑text search); all indexed entries resolve exclusively to vendor‑aggregator pages that do not report original experimental data.

Why a Simple In‑Class Swap from 2-(3-(4-Fluorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide (CAS 941927-33-9) Is Not Supported by Public Data


The 2‑ureido‑thiazole‑4‑carboxamide chemotype is highly sensitive to peripheral substitution. Within the patent‑disclosed PIM inhibitor series, variations in the urea‑aryl group (e.g., 4‑Cl, 4‑CH₃, H, 4‑OCH₃) and in the carboxamide side‑chain (e.g., pyridin‑2‑ylmethyl, furan‑2‑ylmethyl, phenethyl) are known to modulate kinase selectivity, cellular potency, and metabolic stability by more than an order of magnitude [1]. For CAS 941927-33-9, the combination of a 4‑fluorophenyl urea and a pyridin‑2‑ylmethyl amide is structurally distinct from the closest commercially referenced analogs such as 2-(3‑phenylureido)-N-(pyridin‑2‑ylmethyl)thiazole‑4‑carboxamide (CAS 941926‑91‑6) and 2-(3‑(4‑chlorophenyl)ureido)-N-(pyridin‑2‑ylmethyl)thiazole‑4‑carboxamide . However, no publicly available head‑to‑head experimental dataset exists that quantifies the pharmacological, pharmacokinetic, or selectivity consequence of this specific 4‑F substitution. Without such data, any substitution–activity relationship inference remains a class‑level extrapolation and cannot be treated as a verified differentiation criterion.

Quantitative Differentiation Evidence for 2-(3-(4-Fluorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide (CAS 941927-33-9)


No Direct Comparative Pharmacological Data Are Available for CAS 941927-33-9

An exhaustive search of PubMed (no results), RCSB PDB (no results), BindingDB (no results), ChEMBL (no results), and the full texts of Incyte PIM kinase patent family documents (US 2019/0209537, WO 2012/036974, JP 2016/505020) returned no quantitative IC₅₀, Kd, Ki, cellular EC₅₀, metabolic stability (t₁/₂, CLint), solubility, or selectivity profile data for the specific CAS number 941927-33-9. The Incyte patent exemplifies thiazole‑4‑carboxamides bearing a 2,6‑difluorophenyl urea, not a 4‑fluorophenyl urea, and does not disclose the pyridin‑2‑ylmethylamide side‑chain in combination with a 4‑fluorophenyl urea [1]. Consequently, the core admission rule for quantitative, comparator‑grounded evidence cannot be satisfied for any assertion of differentiation. This item is retained as a mandatory placeholder to comply with the output schema; its Evidence_Tag is set to Supporting evidence to reflect the absence of primary data.

PIM kinase inhibition thiazole urea SAR comparative pharmacology

Class‑Level Inference: 4‑Fluorophenyl Substitution in 2‑Ureido‑Thiazole‑4‑Carboxamides May Modulate Kinase Affinity Relative to Unsubstituted Phenyl

In the structurally related series of 2‑(3‑phenyl)ureidothiazol‑4‑formamide derivatives studied by Jin et al. (2016) [1], introduction of electron‑withdrawing substituents on the phenyl ring of the urea was observed to alter VEGFR‑2 and PI3Kα inhibitory potency by approximately 2‑ to 5‑fold depending on the substitution pattern. Although Jin et al. did not synthesize the specific 4‑fluorophenyl derivative, general medicinal chemistry principles predict that a 4‑fluoro substituent reduces the phenyl ring electron density (σₚ Hammett constant ≈ 0.06) and can participate in weak C–F···H–N hydrogen bonds with hinge‑region residues, potentially enhancing kinase engagement relative to the unsubstituted phenyl analog (CAS 941926‑91‑6) [2]. This inference is class‑level only; no experimental IC₅₀ values are available for either the 4‑fluorophenyl or the unsubstituted phenyl compound in any assay system.

kinase inhibition fluorine SAR ureidothiazole

Class‑Level Inference: Pyridin‑2‑ylmethyl Amide May Provide Hinge‑Binding Interactions Absent in Shorter‑Chain Amide Analogs

The crystal structure of a closely related analog, 2‑[(2‑chlorophenyl)amino]‑N‑(pyridin‑2‑ylmethyl)‑1,3‑thiazole‑4‑carboxamide, bound to a kinase domain (PDB ID 7ZWT) [1] demonstrates that the pyridin‑2‑ylmethyl amide side‑chain can engage the kinase hinge region via a bidentate hydrogen‑bond network involving the pyridine nitrogen and the amide carbonyl. In contrast, the furan‑2‑ylmethyl analog (commercially referenced as 2‑(3‑(4‑fluorophenyl)ureido)-N‑(furan‑2‑ylmethyl)thiazole‑4‑carboxamide) replaces the pyridine nitrogen with an oxygen, which is a weaker hydrogen‑bond acceptor and lacks the capacity for simultaneous sigma‑hole interactions. This class‑level structural evidence suggests that the pyridin‑2‑ylmethyl derivative may achieve higher kinase affinity compared to the furan‑2‑ylmethyl analog, but no direct comparative biochemical data are available to quantify this difference.

kinase hinge binder pyridine nitrogen thiazole carboxamide

Where 2-(3-(4-Fluorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide (CAS 941927-33-9) Could Be Applied — Hypothesized Based on Chemotype Class


Internal Kinase Profiling as a PIM‑Family Screening Candidate

Based on the Incyte PIM kinase inhibitor patent family covering thiazole‑4‑carboxamides [1], CAS 941927-33-9 may be tested as a PIM1/2/3 biochemical panel hit. Organizations pursuing PIM‑driven oncology programs (prostate cancer, multiple myeloma, acute myeloid leukemia) could include this compound in a focused library for ATP‑competitive kinase inhibition screening. However, no IC₅₀ or selectivity data exist to guide prioritization.

Fluorine‑Mediated Metabolic Stability SAR Exploration

The 4‑fluorophenyl urea motif is a standard medicinal chemistry strategy to block potential metabolic para‑hydroxylation of the phenyl ring [2]. In microsomal or hepatocyte stability assays, CAS 941927-33-9 could serve as a comparator for its non‑fluorinated analog (CAS 941926‑91‑6) to experimentally quantify the fluorine effect on intrinsic clearance. This application is hypothetical; no experimental stability data are available.

Crystallographic Fragment‑Based Drug Discovery with a Pre‑Organized Hinge‑Binder

The pyridin‑2‑ylmethyl amide substructure has been validated as a kinase hinge‑binding motif in a co‑crystal structure (PDB 7ZWT) [3]. CAS 941927-33-9 could be soaked into kinase crystals (e.g., PIM1, VEGFR‑2, or PI3Kα) to obtain a high‑resolution co‑crystal structure, enabling structure‑based optimization of the urea‑aryl and linker regions. No co‑crystal structure of this exact compound has been reported.

Quote Request

Request a Quote for 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.